molecular formula C19H13ClFN3O2S B3397068 N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-62-4

N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3397068
CAS No.: 1021207-62-4
M. Wt: 401.8 g/mol
InChI Key: QFHFXCIOUGOFCO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic thieno[3,2-d]pyrimidine derivative intended for research and development purposes. Compounds within this structural class are frequently investigated in medicinal chemistry for their potential to interact with various enzymatic targets due to their privileged heterocyclic scaffold. The thienopyrimidine core is a known pharmacophore, and related structures have been explored for a range of biological activities, though the specific profile of this analog requires further characterization by researchers. This product is provided for non-human laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2S/c20-12-5-2-1-4-11(12)8-22-15(25)9-24-10-23-17-16-13(21)6-3-7-14(16)27-18(17)19(24)26/h1-7,10H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFXCIOUGOFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known by its CAS number 1021207-62-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the compound's structure, synthesis, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that integrates a chlorobenzyl group with a benzothieno-pyrimidine moiety. Its molecular formula is C19H13ClFN3O2SC_{19}H_{13}ClFN_{3}O_{2}S with a molecular weight of 401.8 g/mol. The presence of fluorine and chlorine atoms in its structure is significant as these halogens can enhance biological activity and metabolic stability.

PropertyValue
Molecular Formula C₁₉H₁₃ClFN₃O₂S
Molecular Weight 401.8 g/mol
CAS Number 1021207-62-4

Synthesis

The synthesis of N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves multi-step organic reactions that typically yield high purity and significant yields. The specific methodologies employed can vary, but they often include acylation reactions and cyclization steps that form the core benzothienopyrimidine structure.

Anticancer Properties

Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit promising anticancer properties. For instance, studies have shown that related benzothieno-pyrimidines can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds within the benzothienopyrimidine class have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The fluorinated moiety may contribute to enhanced interaction with microbial targets.

The proposed mechanisms through which N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects include:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair.
  • Induction of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in cancer cells, promoting cell death.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of benzothienopyrimidine derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, indicating effective antimicrobial action .

Scientific Research Applications

Anticancer Activity

N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been investigated for its potential as an anticancer agent. Studies suggest that compounds within the benzothienopyrimidine class exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Study: In Vitro Cytotoxicity

A study conducted on several cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the chlorobenzyl group could enhance potency.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its unique structure allows it to interact with bacterial targets, potentially disrupting their cellular functions.

Case Study: Antimicrobial Efficacy

Research involving various bacterial strains indicated that N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as a lead compound for developing new antibiotics.

Synthesis and Characterization

The synthesis of N-(2-chlorobenzyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothienopyrimidine Core : This often involves cyclization reactions utilizing thiophene derivatives.
  • Incorporation of Fluorine Substituents : Fluorination can be achieved through electrophilic aromatic substitution or direct fluorination methods.
  • Acetamide Group Formation : The final step usually involves coupling with an acetamide derivative under mild conditions to preserve functional groups.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Benzothieno/Thienopyrimidine Derivatives

Compound Name/ID Molecular Formula Substituents/Modifications Biological Activity Key References
Target Compound C₂₁H₁₅ClFN₃O₂S 9-Fluoro, 2-chlorobenzyl acetamide Anti-inflammatory (hypothesized)
6-Fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide (Compound 5, ) C₁₃H₈F₂N₂O₂S 7-Fluoro, acetamide Undisclosed (synthesized for SAR)
N-[2-[(2,4-Difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 9, ) C₁₉H₁₃F₂N₃O₂S₂ 2,4-Difluorophenylthio, methylsulfonamide COX-2, iNOS, and ICAM-1 inhibition
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide () C₂₁H₁₆ClN₃O₂S 2-Chloro-4-methylphenyl, 7-phenyl Supplier data (no activity cited)
N-(4-oxo-2-(phenylimino)thiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetamide (Compound 11, ) C₂₂H₁₆N₆O₂S₂ Thiophen-2-yl, thiazolidinone-imino Anti-breast cancer

Key Structural and Functional Insights:

Core Heterocycle Variations: The target compound and derivatives share the benzothieno[3,2-d]pyrimidin-4-one core, critical for anti-inflammatory activity via COX-2 inhibition . In contrast, compounds use thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine cores, which are associated with anticancer applications .

Substituent Effects: Fluorine Position: The target’s 9-fluoro group differs from the 7-fluoro in ’s Compound 3. Side Chain Variations: The target’s 2-chlorobenzyl acetamide contrasts with ’s methylsulfonamide and 2,4-difluorophenylthio groups. Sulfonamide derivatives in showed stronger COX-2 suppression, suggesting the acetamide in the target may prioritize different targets or pathways .

Pharmacological Profiles: Anti-Inflammatory Activity: highlights benzothieno[3,2-d]pyrimidinones with sulfonamide/thioether side chains as potent COX-2 inhibitors (e.g., Compound 9, IC₅₀ = 1.2 µM). The target’s acetamide side chain may reduce COX-2 affinity but improve solubility or off-target selectivity . Anticancer Activity: ’s thieno[2,3-d]pyrimidines (e.g., Compound 11) exhibit anti-breast cancer activity (IC₅₀ = 8.5 µM), likely via kinase inhibition. The target’s benzothieno core lacks direct evidence here but could share mechanistic overlap .

Synthetic Routes: The target compound’s synthesis likely parallels ’s methods, where acetylation of a pyrimidinone precursor with chloroacetic acid or acetic anhydride yields the acetamide linkage . This contrasts with ’s use of sulfonylation or thioglycolic acid coupling .

Critical Analysis of Divergent Evidence

  • Contradictions in Bioactivity: While emphasizes COX-2 inhibition for benzothieno[3,2-d]pyrimidinones, compounds with thienopyrimidine cores prioritize anticancer targets. This divergence suggests core heterocycles dictate primary applications, with substituents fine-tuning activity .
  • Role of Fluorine : ’s Compound 9 (2,4-difluorophenylthio) and the target’s 9-fluoro group both enhance bioactivity, but fluorine’s position may shift target specificity from COX-2 to other inflammatory mediators .

Q & A

Q. What are the key synthetic pathways for preparing N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Construction of the benzothieno[3,2-d]pyrimidine scaffold via cyclization reactions under acidic or basic conditions.
  • Substitution reactions : Introduction of the 9-fluoro and 4-oxo groups, followed by coupling with the N-(2-chlorobenzyl)acetamide moiety.
  • Critical parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (60–120°C), and catalysts (e.g., triethylamine for deprotonation) to achieve >70% yield .
  • Purification : Column chromatography or recrystallization to isolate the final product with ≥95% purity.

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the 9-fluoro group shows a distinct downfield shift in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₁₅ClFN₃O₂S) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific therapeutic targets (e.g., kinases or cancer cell lines)?

  • Target selection : Prioritize targets based on structural analogs (e.g., thienopyrimidines are known kinase inhibitors). Use molecular docking to predict binding affinity to kinases like EGFR or VEGFR .
  • In vitro assays :
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
    • Enzyme inhibition : Fluorescence-based kinase assays to measure inhibition constants (Ki) .
  • Control experiments : Compare with reference inhibitors (e.g., erlotinib for EGFR) and include solvent controls to rule out artifacts .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Source analysis : Verify compound purity (e.g., impurities >2% can skew IC₅₀ values) and assay conditions (e.g., serum concentration in cell culture) .
  • Structural analogs : Compare activity trends with derivatives (e.g., replacing 2-chlorobenzyl with 4-fluorobenzyl alters target selectivity) .
  • Meta-analysis : Pool data from multiple studies to identify consensus targets or outlier mechanisms .

Q. How can computational methods enhance understanding of structure-activity relationships (SAR)?

  • Molecular dynamics simulations : Predict binding stability in kinase active sites (e.g., RMSD <2 Å over 100 ns simulations) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive regions (e.g., the 4-oxo group’s nucleophilic susceptibility) .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Low yield in coupling steps : Optimize stoichiometry (e.g., 1.2 equivalents of acetamide derivative) and use coupling agents like EDC/HOBt .
  • Byproduct formation : Monitor reactions via TLC and employ gradient HPLC for purification .
  • Thermal degradation : Use inert atmospheres (N₂/Ar) and lower temperatures (<100°C) for heat-sensitive intermediates .

Q. How do researchers validate target engagement in cellular models?

  • Chemical proteomics : Use photoaffinity labeling or pull-down assays with biotinylated probes .
  • Knockdown/knockout models : CRISPR/Cas9-mediated gene deletion to confirm target dependency (e.g., reduced activity in EGFR-/- cells) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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